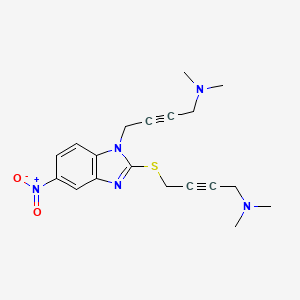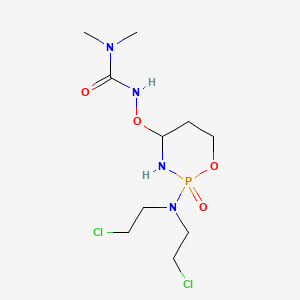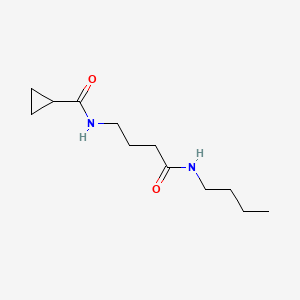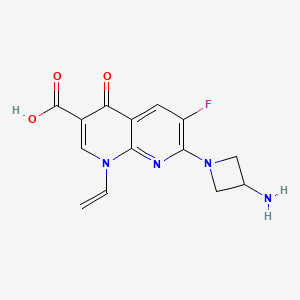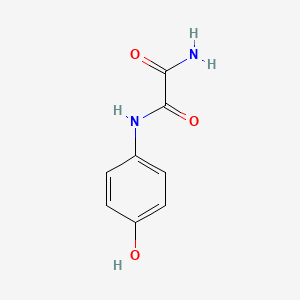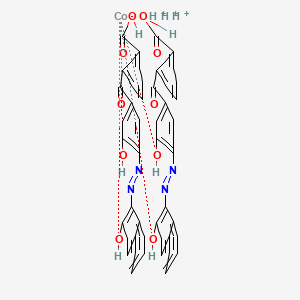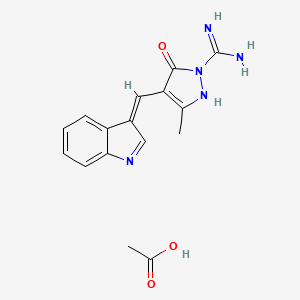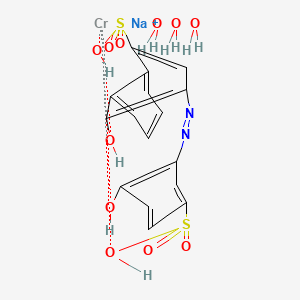
Sodium triaqua(4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-1-sulphonato(4-))chromate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium triaqua[4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)azo]naphthalene-1-sulfonato(4-)]chromate(1-) is a complex compound with the molecular formula C16H18CrN2NaO11S2. It is known for its vibrant color and is often used in various industrial applications, particularly in dyeing and pigmentation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium triaqua[4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)azo]naphthalene-1-sulfonato(4-)]chromate(1-) typically involves the reaction of 4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)azo]naphthalene-1-sulfonic acid with a chromium salt in the presence of sodium ions. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. The process involves continuous monitoring and adjustment to maintain the quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Sodium triaqua[4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)azo]naphthalene-1-sulfonato(4-)]chromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of chromium, while reduction can produce lower oxidation states .
Scientific Research Applications
Sodium triaqua[4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)azo]naphthalene-1-sulfonato(4-)]chromate(1-) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: It is widely used in the dyeing and pigmentation industry due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Sodium triaqua[4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)azo]naphthalene-1-sulfonato(4-)]chromate(1-) involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. It can also interact with DNA, potentially leading to changes in gene expression .
Comparison with Similar Compounds
Similar Compounds
- Sodium triaqua[5-[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-6-hydroxynaphthalene-2-sulfonato(4-)]chromate(1-)
- Sodium triaqua[3-hydroxy-4-[(1-hydroxy-8-sulfo-2-naphthyl)azo]naphthalene-1-sulfonato(4-)]chromate(1-)
- Sodium triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium
Uniqueness
What sets Sodium triaqua[4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)azo]naphthalene-1-sulfonato(4-)]chromate(1-) apart from similar compounds is its specific molecular structure, which imparts unique chemical and physical properties. Its stability and vibrant color make it particularly valuable in industrial applications .
Properties
CAS No. |
83863-38-1 |
|---|---|
Molecular Formula |
C16H18CrN2NaO11S2+ |
Molecular Weight |
553.4 g/mol |
IUPAC Name |
sodium;chromium;4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-1-sulfonic acid;trihydrate |
InChI |
InChI=1S/C16H12N2O8S2.Cr.Na.3H2O/c19-14-6-5-9(27(21,22)23)7-12(14)17-18-13-8-15(28(24,25)26)10-3-1-2-4-11(10)16(13)20;;;;;/h1-8,19-20H,(H,21,22,23)(H,24,25,26);;;3*1H2/q;;+1;;; |
InChI Key |
DKDGZBRZWPELQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O.O.O.O.[Na+].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


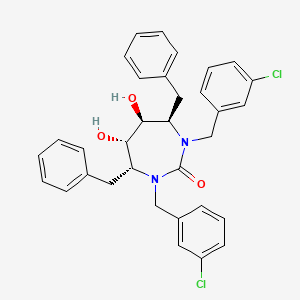
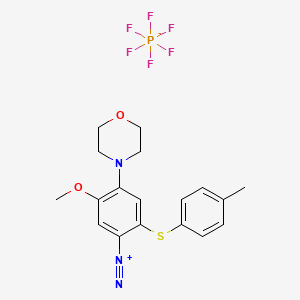
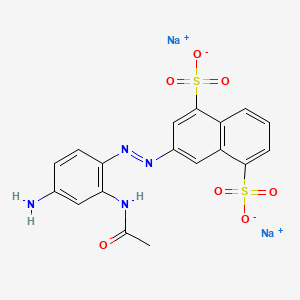
![2,2'-[(1-Methylpropyl)imino]bisethanol](/img/structure/B12700659.png)
